

Two-Photon Microscopy with Sulforhodamine 101 DHPE: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

Cat. No.: B1222677

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulforhodamine 101 DHPE** (SR101 DHPE) in two-photon microscopy for advanced cellular imaging, with a focus on plasma membrane dynamics and protein interactions.

Introduction

Sulforhodamine 101 (SR101) is a red fluorescent dye widely used for labeling astrocytes in neuroscience research.^{[1][2][3]} The dipalmitoyl-sn-glycero-3-phosphoethanolamine (DHPE) conjugate of SR101 creates a lipophilic probe that readily integrates into phospholipid bilayers.^[4] This property makes SR101 DHPE an excellent tool for labeling cell membranes and studying their structure and function, particularly in the context of lipid rafts and membrane protein interactions, using the high-resolution, deep-tissue imaging capabilities of two-photon microscopy.^{[4][5][6]}

Key Properties of Sulforhodamine 101

Property	Value	Reference
Excitation Maximum (one-photon)	~586 nm	[2] [3]
Emission Maximum	~605 nm	[2] [3]
Recommended Two-Photon Excitation	850 - 900 nm	[7]
Molecular Weight	606.71 g/mol	[2]
Solubility	Water	[2]

Applications in Two-Photon Microscopy

SR101 DHPE is particularly well-suited for a range of applications in live-cell imaging and tissue analysis:

- **Plasma Membrane Labeling:** The DHPE lipid tail anchors the SR101 fluorophore to the cell membrane, allowing for high-contrast visualization of membrane morphology, dynamics, and integrity.
- **Lipid Raft Imaging:** The probe can be used to investigate the organization and dynamics of lipid microdomains, such as lipid rafts, which are crucial for cellular signaling.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- **Fluorescence Resonance Energy Transfer (FRET):** SR101 DHPE can serve as a FRET acceptor to study the interactions between membrane-associated proteins or between proteins and lipids.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Cellular Colocalization Studies:** Its distinct red emission allows for multicolor imaging experiments to determine the spatial relationship of membrane components with other cellular structures.

Experimental Protocols

Protocol 1: Live-Cell Plasma Membrane Labeling for Two-Photon Microscopy

This protocol provides a general guideline for staining the plasma membrane of live cultured cells with SR101 DHPE.

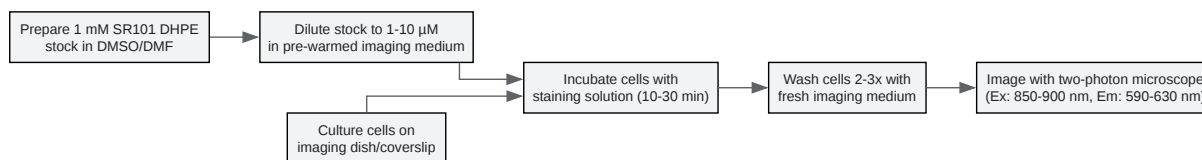
Materials:

- **Sulforhodamine 101 DHPE**
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Adherent mammalian cells cultured on coverslips or imaging dishes
- Two-photon microscope

Procedure:

- **Prepare a Stock Solution:** Prepare a 1 mM stock solution of SR101 DHPE in high-quality, anhydrous DMSO or DMF. Store the stock solution at -20°C, protected from light and moisture.
- **Prepare Staining Solution:** On the day of the experiment, dilute the stock solution in a pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- **Cell Preparation:** Grow cells to the desired confluency on a coverslip or in an imaging dish.
- **Staining:** Remove the cell culture medium and wash the cells once with pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.
- **Washing:** After incubation, gently wash the cells two to three times with a fresh pre-warmed live-cell imaging medium to remove unbound dye.
- **Imaging:** Mount the coverslip onto a slide with a chamber filled with a fresh imaging medium. Image the cells using a two-photon microscope with an excitation wavelength between 850 nm and 900 nm.^[7] Collect the emission signal between 590 nm and 630 nm.

Workflow for Live-Cell Membrane Labeling



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A flowchart of the live-cell membrane labeling protocol.

Protocol 2: Staining of Acute Brain Slices with Sulforhodamine 101

This protocol is adapted for labeling astrocytes in acute brain slices, which can be modified for specific membrane imaging with SR101 DHPE.

Materials:

- Sulforhodamine 101
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ and 5% CO₂
- Vibratome or tissue slicer
- Two-photon microscope

Procedure:

- **Slice Preparation:** Prepare acute brain slices (200-300 μm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
- **Recovery:** Allow slices to recover for at least 1 hour at room temperature in continuously oxygenated aCSF.

- **Staining:** Incubate the slices in aCSF containing 0.5-1 μM SR101 for 20-30 minutes at 34-37°C.[13] For membrane-specific labeling with SR101 DHPE, a similar concentration range can be used as a starting point, with optimization likely required.
- **De-staining:** Transfer the slices to fresh, oxygenated aCSF for at least 10 minutes to wash out excess dye.[13]
- **Imaging:** Transfer a slice to the recording chamber of the two-photon microscope and perfuse with oxygenated aCSF. Use an excitation wavelength of approximately 850 nm and collect the emission signal around 610 nm.[7]

Quantitative Data from SR101 Staining in Brain Slices

Parameter	Value	Brain Region	Reference
SR101 Concentration	0.1 μM	Hippocampal CA1	[14]
SR101 Concentration	1 μM	Hippocampal CA1	[14]
SR101 Concentration	10 μM	Hippocampal CA1	[14]
Incubation Time	20 min	Brain Slice	[13]
Incubation Temperature	34°C	Brain Slice	[13]
De-staining Time	10 min	Brain Slice	[13]

Advanced Application: FRET-Based Analysis of Membrane Protein Interactions

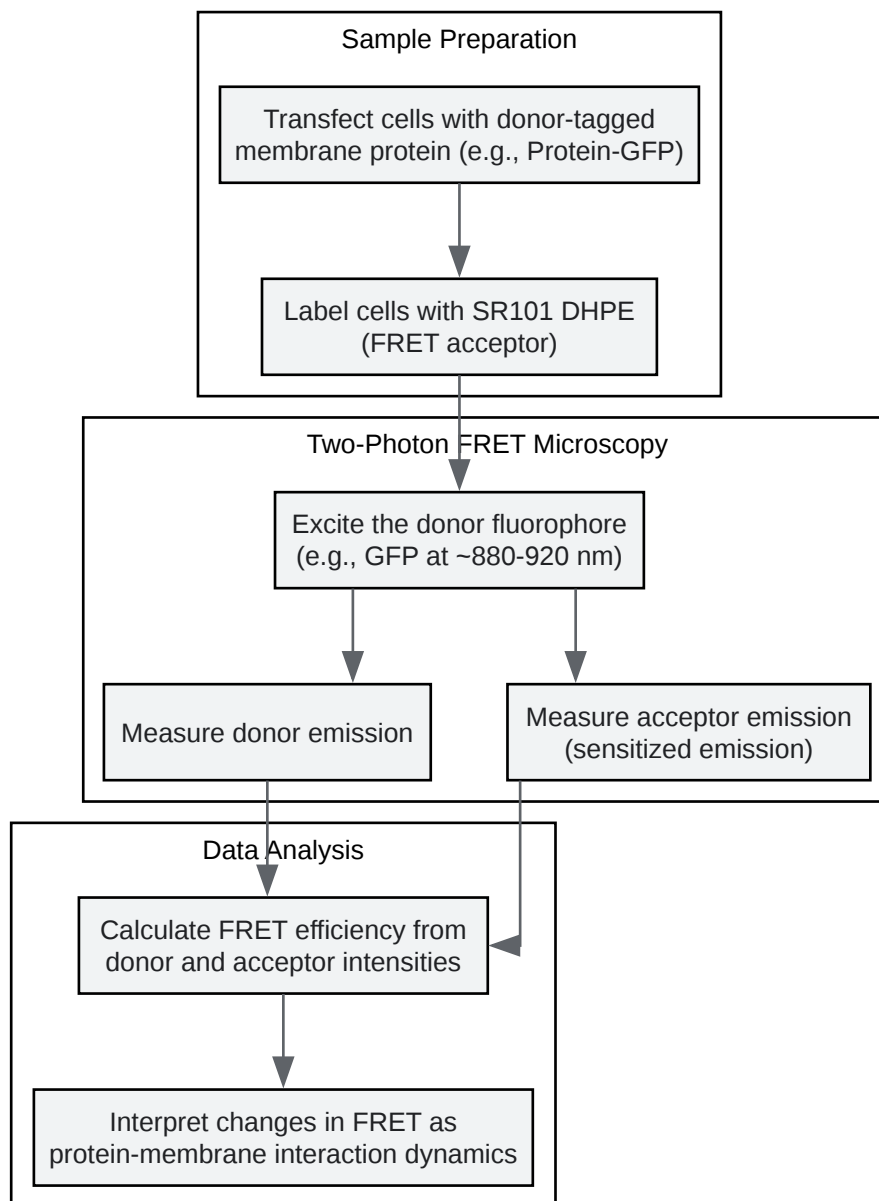
SR101 DHPE can be used as a FRET acceptor to investigate the proximity of a donor-labeled membrane protein.

Principle:

FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor molecule.[11] The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm).

[12] By labeling a membrane protein with a donor fluorophore (e.g., GFP) and the plasma membrane with SR101 DHPE (acceptor), changes in FRET efficiency can indicate conformational changes or interactions that alter the distance between the protein and the membrane.

Experimental Workflow for FRET Analysis



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Workflow for studying protein-membrane interactions using FRET.

Troubleshooting and Considerations

- **Phototoxicity:** Although two-photon microscopy reduces phototoxicity compared to confocal microscopy, it is still a concern in live-cell imaging. Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.
- **Probe Concentration:** The optimal concentration of SR101 DHPE should be determined for each cell type to ensure sufficient signal without causing artifacts or cytotoxicity.
- **Specificity of SR101:** While SR101 is a preferential marker for astrocytes, it has been shown to also label oligodendrocytes and can be taken up by damaged cells.^[2] Careful validation with cell-type-specific markers is recommended.
- **Environmental Control:** For live-cell imaging, maintaining proper temperature, humidity, and CO₂ levels is critical for cell health and obtaining reliable data.

By following these guidelines and protocols, researchers can effectively employ **Sulforhodamine 101 DHPE** as a powerful tool for investigating the intricacies of cell membranes with the advanced capabilities of two-photon microscopy.

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